2-Naphthoyl chloride

Catalog No.
S581494
CAS No.
2243-83-6
M.F
C11H7ClO
M. Wt
190.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthoyl chloride

CAS Number

2243-83-6

Product Name

2-Naphthoyl chloride

IUPAC Name

naphthalene-2-carbonyl chloride

Molecular Formula

C11H7ClO

Molecular Weight

190.62 g/mol

InChI

InChI=1S/C11H7ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

XNLBCXGRQWUJLU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)Cl

Synonyms

2-naphthoyl chloride, 2-naphthoyl chloride, 3H-labeled

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)Cl

The exact mass of the compound 2-Naphthoyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9842. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Naphthoyl chloride (CAS 2243-83-6) is a highly reactive aroyl chloride characterized by its extended aromatic π-system and solid physical state at room temperature . In industrial and laboratory settings, it serves as a critical electrophile for Friedel-Crafts acylations, esterifications, and the synthesis of active pharmaceutical ingredients. Beyond standard synthetic applications, its unique photophysical properties—specifically its high molar absorptivity and intense fluorescence—make it a premier pre-column derivatizing agent for the trace-level high-performance liquid chromatography (HPLC) analysis of hydroxyl and amino compounds [1]. For procurement teams, 2-naphthoyl chloride represents a high-performance upgrade over standard benzoyl chloride, offering superior analytical sensitivity and distinct regiochemical and handling advantages over its 1-naphthoyl isomer .

Substituting 2-naphthoyl chloride with its regioisomer, 1-naphthoyl chloride, or the class baseline, benzoyl chloride, severely compromises both process efficiency and analytical performance. In synthetic workflows, 1-naphthoyl chloride suffers from pronounced steric hindrance due to the adjacent peri-hydrogen atom at the 8-position of the naphthalene ring, which retards nucleophilic attack and depresses acylation yields [1]. Furthermore, 1-naphthoyl chloride is a liquid or low-melting solid (MP 16–19 °C) at room temperature, making it significantly more difficult to handle precisely and more susceptible to rapid atmospheric moisture degradation during transfer than the solid 2-isomer (MP 50–54 °C) . In analytical applications, replacing the 2-naphthoyl group with a standard benzoyl group eliminates the capacity for subpicomole fluorescence detection and reduces UV absorptivity by approximately 66%, rendering trace-level detection of target analytes impossible without costly hardware upgrades [2].

Solid-State Stability and Gravimetric Precision

2-Naphthoyl chloride is a stable solid at standard room temperature (MP 50–54 °C) , whereas 1-naphthoyl chloride exists as a liquid or low-melting solid (MP 16–19 °C). The solid state of the 2-isomer allows for highly accurate gravimetric dispensing and significantly reduces the surface area exposed to atmospheric moisture during transfer, mitigating the rapid hydrolysis typically observed with liquid acyl chlorides.

Evidence DimensionMelting point and physical state at 25 °C
Target Compound Data50–54 °C (Solid powder/crystals)
Comparator Or Baseline1-Naphthoyl chloride (16–19 °C, Liquid/low-melting solid)
Quantified Difference2-Naphthoyl chloride remains a stable solid at room temperature, preventing liquid-handling errors and reducing moisture degradation.
ConditionsStandard ambient laboratory and manufacturing conditions (20–25 °C).

Procurement of the solid 2-isomer ensures better batch-to-batch reproducibility, easier bulk weighing, and reduced waste from moisture-induced degradation compared to the liquid 1-isomer.

Enhanced Acylation Yields via Peri-Hydrogen Steric Relief

In catalytic monobenzoylation of diols, 2-naphthoyl chloride achieves significantly higher yields than 1-naphthoyl chloride due to the absence of steric crowding[1]. The 1-position is sterically hindered by the peri-hydrogen atom at the 8-position of the naphthalene ring, which impedes nucleophilic attack. For instance, in the esterification of cis-cyclooctane-1,2-diol, 2-naphthoyl chloride afforded the desired monoacylate in 82% yield, whereas 1-naphthoyl chloride provided a substantially lower yield of the monoprotected product alongside unwanted diacylate byproducts [1].

Evidence DimensionMonoacylation yield
Target Compound Data82% yield (clean monoacylation)
Comparator Or Baseline1-Naphthoyl chloride (Substantially lower yield with poor selectivity)
Quantified DifferenceSuperior yield and selectivity for the 2-isomer due to unhindered electrophilic access.
ConditionsCatalytic esterification of cis-cyclooctane-1,2-diol using Me2SnCl2 in water.

Selecting 2-naphthoyl chloride maximizes target yields and minimizes purification bottlenecks in the synthesis of complex pharmaceutical intermediates.

Triple UV Absorptivity and Subpicomole Fluorescence Detection

When used as a pre-column derivatizing agent for HPLC analysis, the 2-naphthoate chromophore dramatically outperforms standard benzoate derivatives[1]. The 2-naphthoate group exhibits a molar absorptivity of approximately 43,000 M⁻¹cm⁻¹ at 234 nm, which is three times larger than that of the benzoate chromophore. Furthermore, unlike benzoyl chloride, 2-naphthoyl chloride derivatives exhibit strong fluorescence emission at 374 nm, enabling the detection of hydroxyl and amino compounds at subpicomole levels [1].

Evidence DimensionMolar absorptivity and fluorescence capability
Target Compound Data~43,000 M⁻¹cm⁻¹ per chromophore; strong fluorescence at 374 nm
Comparator Or BaselineBenzoyl chloride (~14,300 M⁻¹cm⁻¹; no fluorescence)
Quantified Difference3x higher UV sensitivity and the enablement of subpicomole fluorescence detection.
ConditionsHPLC-UV/FLD analysis of derivatized monosaccharides and alcohols in acetonitrile.

Analytical laboratories must procure 2-naphthoyl chloride instead of benzoyl chloride to achieve trace-level detection limits without investing in more expensive mass spectrometry equipment.

Trace-Level HPLC-FLD/UV Derivatization of Alcohols and Amines

Directly utilizing the 3x higher molar absorptivity and strong fluorescence of the 2-naphthoyl group to tag mycotoxins (e.g., T-2 toxin), sugars, and fatty alcohols for subpicomole detection in food safety and clinical assays [1]. This makes it the superior choice over benzoyl chloride for analytical labs requiring maximum sensitivity.

High-Yield Synthesis of Sterically Demanding Pharmaceutical Intermediates

Acting as the preferred aroyl chloride for Friedel-Crafts acylations and selective esterifications where the peri-hydrogen steric hindrance of 1-naphthoyl chloride would otherwise depress yields and reaction kinetics [2]. The solid state of the 2-isomer also ensures precise stoichiometric control during API scale-up.

Development of Advanced Optoelectronic Materials and Liquid Crystals

Leveraging the extended, unhindered π-conjugation of the 2-naphthoyl moiety to tune the photophysical properties, helical twisting power, and structural color of chiral nematic liquid crystals and fluorescent dyes, outperforming standard benzoyl derivatives [3].

XLogP3

4.3

Boiling Point

305.0 °C

Melting Point

51.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (14.29%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2243-83-6

Wikipedia

2-Naphthoyl chloride

General Manufacturing Information

2-Naphthalenecarbonyl chloride: ACTIVE

Dates

Last modified: 08-15-2023

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